3,5,5-Trimethyl-2-cyclopenten-1-one
Overview
Description
3,5,5-Trimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone characterized by a five-membered ring with three methyl groups attached at the 3rd and 5th positions. This compound is known for its distinct aroma and is used in various applications, including flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-cyclopenten-1-one can be synthesized through several methods. One common synthetic route involves the cyclization of 3,5,5-trimethyl-2-penten-1-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isophorone. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
3,5,5-Trimethyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethyl-2-cyclopenten-1-one
- 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one
- Isophorone
Uniqueness
3,5,5-Trimethyl-2-cyclopenten-1-one is unique due to its specific substitution pattern on the cyclopentenone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .
Properties
IUPAC Name |
3,5,5-trimethylcyclopent-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-7(9)8(2,3)5-6/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXVDNJFGZNVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C1)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178858 | |
Record name | 3,5,5-Trimethyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24156-95-4 | |
Record name | 3,5,5-Trimethyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24156-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,5-Trimethyl-2-cyclopenten-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024156954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,5-Trimethyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-Trimethyl-2-cyclopenten-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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